

# Physicochemical Properties of (R)-MRI-1867: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(R)-MRI-1867 is the (R)-enantiomer of the dual-action compound MRI-1867 (zevaquenabant), which is a peripherally restricted inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). While the (S)-enantiomer is primarily responsible for CB1R antagonism, (R)-MRI-1867 is recognized for its activity as an iNOS inhibitor.[1][2][3] This document provides a comprehensive overview of the known physicochemical properties of (R)-MRI-1867, alongside detailed experimental protocols for their determination. It is intended to serve as a technical resource for researchers engaged in the study and development of this compound and related molecules.

## **Core Physicochemical Properties**

The following table summarizes the key physicochemical properties of (R)-MRI-1867. It is important to note that while data for the racemate and the (S)-enantiomer are more readily available, specific experimental values for the (R)-enantiomer for properties such as melting point, boiling point, and pKa are not widely published. The data presented here are based on available information for the closely related compounds and theoretical knowledge.



Property	Value	Source/Comment
IUPAC Name	(4R)-N-(1-Aminoethylidene)-5- (4-chlorophenyl)-4-phenyl-N'- [4- (trifluoromethyl)phenyl]sulfonyl -3,4-dihydropyrazole-2- carboximidamide	Inferred from the IUPAC name of the (S)-enantiomer.[4]
Chemical Formula	C25H21ClF3N5O2S	[4]
Molecular Weight	547.98 g/mol	[4]
Melting Point	Not publicly available	
Boiling Point	Not publicly available	
Aqueous Solubility	< 1 μg/mL	Based on data for (S)-MRI- 1867.[3]
Solubility in DMSO	50 mg/mL (for racemate)	[5]
рКа	Not publicly available	

# **Experimental Protocols Determination of Aqueous Solubility (Kinetic Assay)**

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.

#### Methodology:

- Preparation of Stock Solution: A stock solution of (R)-MRI-1867 is prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
- Assay Plate Preparation: A small volume (e.g., 1-5  $\mu$ L) of the DMSO stock solution is added to the wells of a 96-well microtiter plate.
- Addition of Aqueous Buffer: Phosphate-buffered saline (PBS, pH 7.4) is added to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be

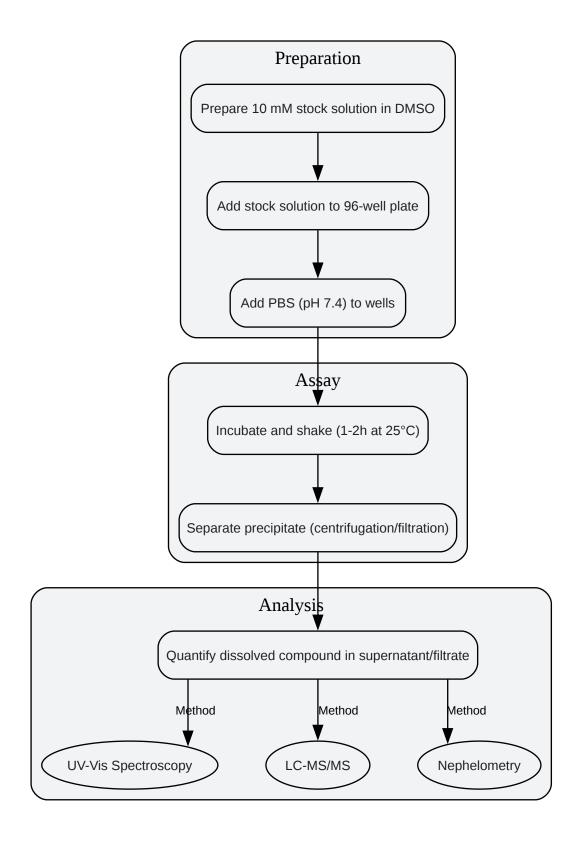


kept low (e.g., <1%) to minimize its effect on solubility.

- Incubation and Equilibration: The plate is sealed and shaken at a constant temperature (e.g., 25°C or 37°C) for a specified period (typically 1-2 hours) to allow for precipitation of the compound.[6][7][8][9][10]
- Separation of Undissolved Compound: The plate is centrifuged at high speed to pellet the
  precipitate, or the solution is filtered through a filter plate.
- Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined. This can be done using various analytical techniques:
  - UV-Vis Spectroscopy: The absorbance of the solution is measured at the compound's λmax. A calibration curve is used to determine the concentration.[6][9]
  - LC-MS/MS: Liquid chromatography-mass spectrometry can be used for more sensitive and specific quantification.[8]
  - Nephelometry: The amount of light scattered by the precipitate can be measured to determine the point of insolubility.[6][9]

Workflow for Kinetic Solubility Assay:





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Caption: Workflow for the determination of kinetic solubility.



# Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

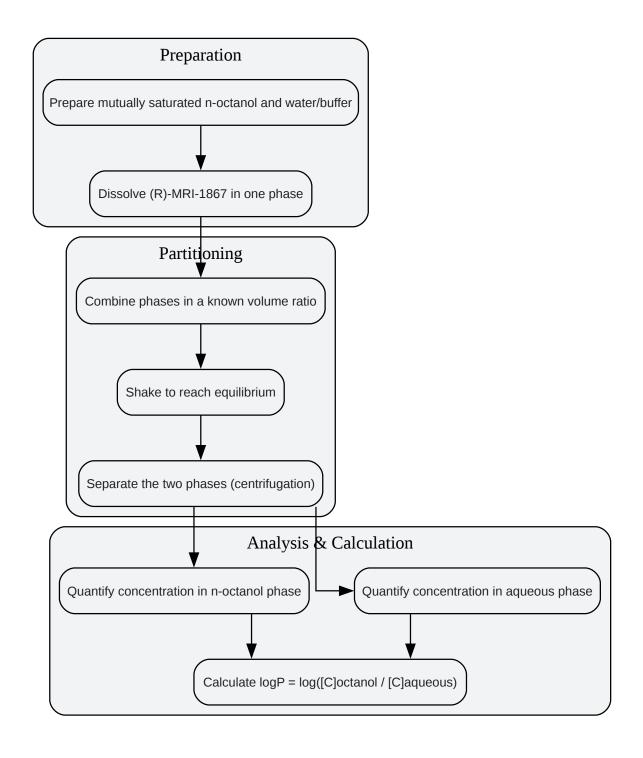
The shake-flask method is the traditional and a reliable method for determining the logP of a compound.[11][12][13][14][15]

#### Methodology:

- Preparation of Phases: n-Octanol and water (or a buffer such as PBS, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.
- Dissolution of Compound: A known amount of (R)-MRI-1867 is dissolved in one of the phases (usually the one in which it is more soluble).
- Partitioning: The two phases are combined in a vessel at a known volume ratio. The mixture
  is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition
  between the two phases until equilibrium is reached.[14]
- Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate this process.
- Quantification: The concentration of (R)-MRI-1867 in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
- Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration
  of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP
  is the base-10 logarithm of P.

Workflow for Shake-Flask logP Determination:





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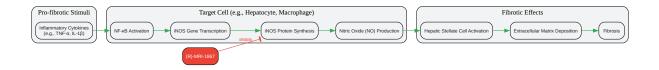
Caption: Workflow for the shake-flask method of logP determination.

## **Signaling Pathways and In Vivo Efficacy**



(R)-MRI-1867 is an inhibitor of inducible nitric oxide synthase (iNOS).[1] The inhibition of iNOS is a key mechanism for the anti-fibrotic effects observed with the parent compound, MRI-1867. [16][17][18] Overexpression of iNOS is associated with the progression of fibrosis.

Signaling Pathway of iNOS Inhibition in Fibrosis:



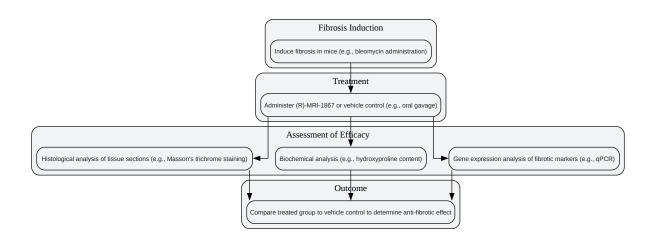
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Caption: Simplified signaling pathway of iNOS inhibition by (R)-MRI-1867 in fibrosis.

Workflow for Assessing In Vivo Anti-Fibrotic Efficacy:

A common preclinical model for evaluating anti-fibrotic compounds is the bleomycin-induced fibrosis model in mice.[16][17][19][20]





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Caption: General workflow for assessing the in vivo anti-fibrotic efficacy of (R)-MRI-1867.

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### Foundational & Exploratory





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